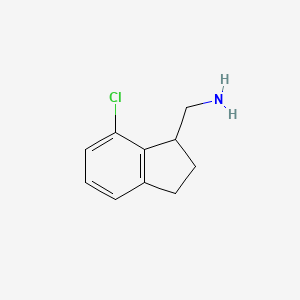
(2-Cyano-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-5-formylphenyl)boronic acid is an organic compound containing boron, characterized by the presence of a cyano group and a formyl group attached to a phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-formylphenyl)boronic acid typically involves the reaction of boronic acid derivatives with suitable substrates. One common method is the borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of alcohols.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
(2-Cyano-5-formylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-formylphenyl)boronic acid involves its role as a Lewis acid, facilitating various chemical transformations. In biological systems, it acts by inhibiting specific enzymes through the formation of stable complexes with active site residues . The molecular targets include serine proteases and kinase enzymes, which are crucial for cell signaling and metabolism .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (2-Cyano-5-formylphenyl)boronic acid is unique due to the presence of both a cyano and a formyl group, which enhances its reactivity and specificity in chemical reactions. Compared to other formylphenylboronic acids, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
CAS No. |
918413-80-6 |
|---|---|
Molecular Formula |
C8H6BNO3 |
Molecular Weight |
174.95 g/mol |
IUPAC Name |
(2-cyano-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C8H6BNO3/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3,5,12-13H |
InChI Key |
BVYVLTMIKIKMCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)

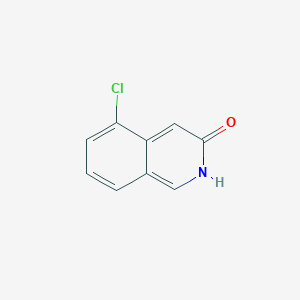
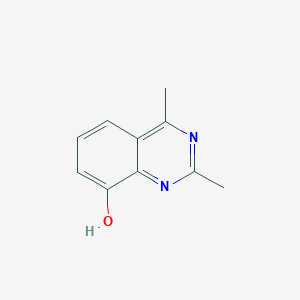

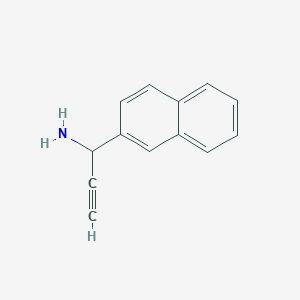

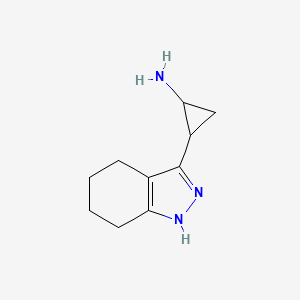
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
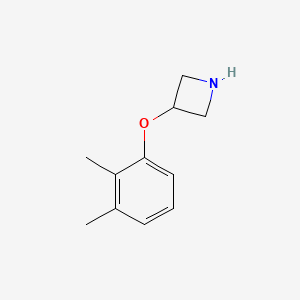

![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

